molecular formula C10H12O2 B1342005 2-(2,6-Dimethylphenyl)acetic acid CAS No. 938-50-1

2-(2,6-Dimethylphenyl)acetic acid

Cat. No. B1342005
CAS RN: 938-50-1
M. Wt: 164.2 g/mol
InChI Key: MMEXIIGRXCODNK-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)acetic acid is a chemical compound that is structurally related to various other compounds studied in the provided papers. While the exact compound is not directly discussed, the papers provide insights into similar compounds and their properties, which can be used to infer some aspects of 2-(2,6-Dimethylphenyl)acetic acid. For instance, compounds with dimethylphenyl groups and acetic acid moieties are of interest due to their potential applications in synthesis and coordination chemistry .

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of aromatic rings followed by the introduction of acetic acid moieties. For example, the synthesis of axially dissymmetric 6,6'-dimethylbiphenyl-2,2'-dicarboxylic acid involves racemic synthesis and resolution through recrystallization . Similarly, the synthesis of 2,2-Bis[2-(dimethylamino)-5-methylphenyl]acetic acid is achieved by carboxylation of a lithiated intermediate . These methods suggest that the synthesis of 2-(2,6-Dimethylphenyl)acetic acid could also involve steps such as functionalization of the aromatic ring, followed by the introduction of the acetic acid group.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(2,6-Dimethylphenyl)acetic acid often features interactions that stabilize their crystal structures. For instance, (2-methylphenoxy)acetic acid forms dimeric hydrogen bonds in its crystal structure . Similarly, metal complexes of phenoxyalkanoic acids show various coordination geometries and retain the essential conformation of the free acid in the complex . These findings suggest that 2-(2,6-Dimethylphenyl)acetic acid could also exhibit specific and stable molecular interactions in its structure.

Chemical Reactions Analysis

Chemical reactions involving similar compounds can be complex and yield multiple products. For example, the chlorination of 2-t-butyl-4,6-dimethylphenol leads to chloromethylene compounds and trichloro ketones . Nitration of 3,4,5-tribromo-2,6-dimethylphenol results in C2-epimeric dinitrocyclohex-3-enones . These reactions indicate that 2-(2,6-Dimethylphenyl)acetic acid could also undergo various reactions, potentially leading to a range of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(2,6-Dimethylphenyl)acetic acid can be inferred from their interactions and reactivity. For instance, the luminescent chelates of europium(III) with a related compound exhibit long lifetimes, indicating strong interactions within the chelate structure . The crystal structures of metal complexes with phenoxyalkanoic acids reveal different coordination environments and hydrogen bonding patterns . These insights suggest that 2-(2,6-Dimethylphenyl)acetic acid may also form stable complexes with metals and exhibit specific physical properties influenced by its molecular interactions.

Scientific Research Applications

Chemistry and Synthesis

The interaction of 2,6-dimethylphenol and tropylium salts in acetic acid solution is a notable chemical process. This reaction yields cycloheptatriene and (4-hydroxy-3,5-dimethylphenyl)tropylium salts, with the yield of the latter depending on the anion present. This interaction is crucial in the synthesis of complex organic compounds and has implications in material science and pharmaceuticals (Helden, Borg, & Bickel, 2010). Furthermore, the synthesis of 1,3,5-triaryl-2-pyrazolines, which involves the use of 2-(2,6-Dimethylphenyl)acetic acid, highlights its role in producing compounds with fluorescence properties. These properties are essential for developing materials with specific optical characteristics, useful in various technological applications (Hasan, Abbas, & Akhtar, 2011).

Environmental Chemistry

The study of 2,6-dimethylaniline's chemical oxidation by electrochemically generated Fenton's reagent underlines the importance of 2-(2,6-Dimethylphenyl)acetic acid in environmental chemistry. It plays a crucial role in understanding the degradation of pollutants and the formation of various intermediates in environmental processes. This research is pivotal for environmental monitoring and remediation strategies (Masomboon, Ratanatamskul, & Lu, 2010).

Drug Development and Pharmaceutical Analysis

The compound's role in the improved synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), an anticancer agent, showcases its importance in drug development and pharmaceutical analysis. This synthesis route offers a more efficient way to produce DMXAA, which is crucial for cancer treatment (Atwell, Yang, & Denny, 2002).

Safety And Hazards

The safety information for “2-(2,6-Dimethylphenyl)acetic acid” includes several hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 . The compound is labeled with the GHS07 pictogram .

properties

IUPAC Name

2-(2,6-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEXIIGRXCODNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600484
Record name (2,6-Dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethylphenyl)acetic acid

CAS RN

938-50-1
Record name (2,6-Dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-dimethylphenyl)acetic acid
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Record name 2-(2,6-Dimethylphenyl)acetic acid
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Synthesis routes and methods I

Procedure details

To a mixture of (2,6-dimethyl-phenyl)-acetic acid ethyl ester (13.3 g, 69.2 mmol) in THF (550 mL) and water (224 mL) was added lithium hydroxide monohydrate (23.2 g, 553 mmol). The resulting mixture was stirred vigorously at rt. After 72 h, the mixture was heated to 50° C. for an additional 24 h. The mixture was cooled to rt and concentrated. To the resulting residue was added aqueous 2 N HCl (300 mL) to afford a colorless precipitate. The precipitate was collected by vacuum filtration and further purified by FCC to provide a colorless solid (8.9 g, 78%). MS (ESI): mass calcd. for C10H12O2, 164.1; m/z found, 163.1 [M−H]+. 1H NMR (CDCl3): 7.17-6.90 (m, 3H), 3.72 (s, 2H), 2.33 (s, 6H).
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
224 mL
Type
solvent
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step Two
Name
Yield
78%

Synthesis routes and methods II

Procedure details

16.52 g [75 mmol] of 4-tert-butyl-2,6-dimethylphenylacetic acid and 100 ml of toluene are initially charged in a 250 ml autoclave. After cooling to 0° C., 40 ml of HF are added and the autoclave is closed. The reaction mixture is then stirred at 38-40° C. for 4 hours. Toluene and HF are then distilled off at 20° C./100 mbar. The residue is diluted with 65 ml of water and, with ice-cooling, made alkaline using 100 ml of 10% strength aqueous sodium hydroxide solution. The solution is extracted once with 65 ml of MTBE and once with 35 ml of MTBE, the aqueous phase is then, with ice-cooling, adjusted to pH 1 using 32% strength hydrochloric acid, then precipitate formed is dissolved in 130 ml of methylene chloride, the organic phase is dried and the solvent is removed under reduced pressure. This gives 11.91 g of a white solid which, according to GC(sil.), comprises 95.8% of 2,6-dimethylphenylacetic acid (92.6% of theory).
Quantity
16.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step Two

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